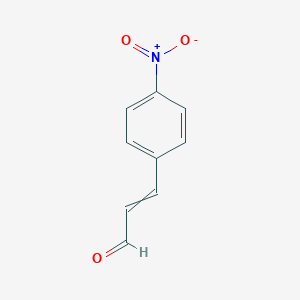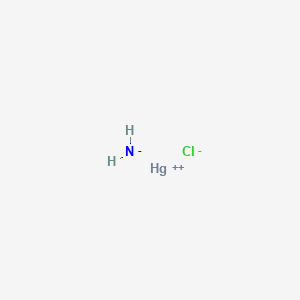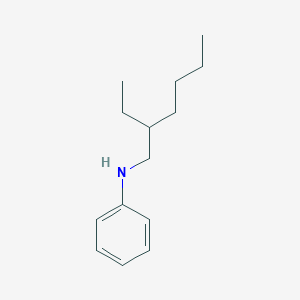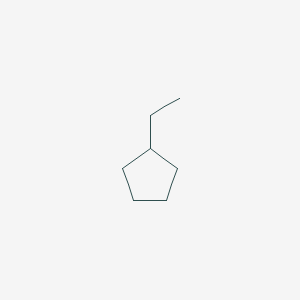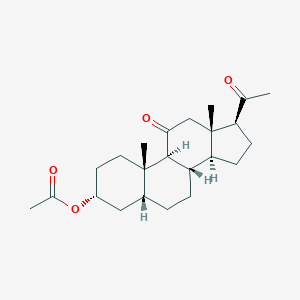
11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate, also known as RU486 or Mifepristone, is a synthetic steroid compound that has been widely studied for its potential applications in scientific research. This molecule is known to have a high affinity for the progesterone receptor, which makes it useful for investigating the role of progesterone in various physiological processes.
Aplicaciones Científicas De Investigación
11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been used extensively in scientific research to investigate the role of progesterone in various physiological processes. Some of the key research areas where 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been applied include:
1. Cancer research: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been shown to have anti-tumor properties and has been investigated for its potential use in cancer treatment.
2. Contraception: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been used as a contraceptive agent due to its ability to inhibit implantation of the fertilized egg.
3. Endocrinology: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been used to study the role of progesterone in the regulation of the menstrual cycle and in pregnancy.
Mecanismo De Acción
11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate acts as a competitive antagonist of the progesterone receptor, which prevents the binding of endogenous progesterone. This results in the inhibition of progesterone-mediated signaling pathways, which can have a range of physiological effects depending on the tissue and context.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate are complex and depend on the specific tissue and context. Some of the key effects that have been observed include:
1. Inhibition of ovulation: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been shown to inhibit ovulation by blocking the surge of luteinizing hormone that triggers ovulation.
2. Induction of apoptosis: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been shown to induce apoptosis in a range of cancer cell lines, making it a potential anti-cancer agent.
3. Modulation of immune function: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has been shown to modulate immune function by altering the production of cytokines and other immune signaling molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate in lab experiments has several advantages and limitations. Some of the key advantages include:
1. High affinity for the progesterone receptor: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate has a high affinity for the progesterone receptor, which makes it a useful tool for investigating the role of progesterone in various physiological processes.
2. Potent antagonist: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate is a potent antagonist of the progesterone receptor, which allows for effective inhibition of progesterone-mediated signaling pathways.
Some of the limitations of using 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate in lab experiments include:
1. Non-specific effects: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate can have non-specific effects on cellular signaling pathways, which can complicate the interpretation of experimental results.
2. Limited tissue specificity: 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate can bind to other steroid receptors in addition to the progesterone receptor, which can limit its tissue specificity.
Direcciones Futuras
There are several future directions for research involving 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate. Some of the key areas that could be explored include:
1. Development of more specific progesterone receptor antagonists: The development of more specific progesterone receptor antagonists could help to overcome some of the limitations of 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate.
2. Investigation of the role of progesterone in diseases such as breast cancer: Further investigation of the role of progesterone in diseases such as breast cancer could lead to the development of new therapeutic strategies.
3. Exploration of the potential use of 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate in combination with other drugs: The potential use of 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate in combination with other drugs could be explored to enhance its therapeutic efficacy.
In conclusion, 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate, or 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate, is a synthetic steroid compound that has been widely studied for its potential applications in scientific research. Its high affinity for the progesterone receptor makes it a useful tool for investigating the role of progesterone in various physiological processes. While there are some limitations to its use, there are also several future directions for research involving 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate that could lead to new therapeutic strategies.
Métodos De Síntesis
The synthesis of 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate involves a multi-step process that starts with the conversion of pregnenolone to 11,20-dioxopregnane-3,20-dione. This intermediate is then converted to 11,20-dioxo-5-beta-pregnan-3-alpha-ol, which is subsequently acetylated to produce 11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate.
Propiedades
Número CAS |
1610-52-2 |
|---|---|
Nombre del producto |
11,20-Dioxo-5-beta-pregnan-3-alpha-yl acetate |
Fórmula molecular |
C23H34O4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[(3R,5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(27-14(2)25)9-10-22(15,3)21(17)20(26)12-23(18,19)4/h15-19,21H,5-12H2,1-4H3/t15-,16-,17+,18-,19+,21-,22+,23-/m1/s1 |
Clave InChI |
NNMJHVBZUSISMC-BORMIPFCSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Otros números CAS |
1610-52-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



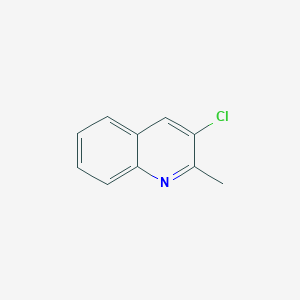

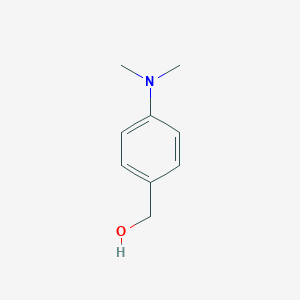
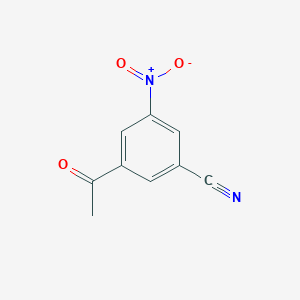
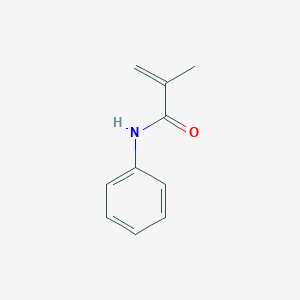
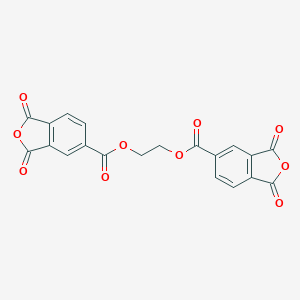
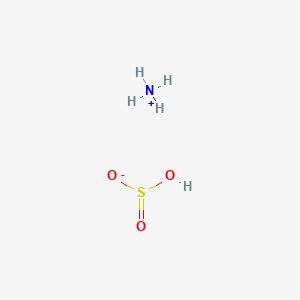
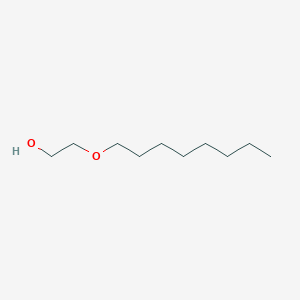
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
